2-(tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-2,4-5,7-8,12H,3,6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOASFBHPCHNXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Cyclization Conditions
Reaction optimization studies reveal that acetic acid outperforms ethanol, ethyl acetate, and acetonitrile as a solvent, achieving 90% yield within 3 hours at 50°C. Periodic acid serves as a mild oxidizing agent, promoting dehydration without side-product formation. Comparative data are summarized below:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 50 | 3 | 90 |
| Ethanol | Reflux | 24 | 20 |
| DMSO | 50 | 4 | 90 |
One-Pot Spirocyclization Strategy
A one-pot methodology leveraging ninhydrin and 4-amino-1,2-naphthoquinones enables efficient construction of the benzo[de]isoquinoline scaffold. The procedure involves:
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Condensation : Ninhydrin reacts with 4-amino-1,2-naphthoquinone at 50°C in acetic acid.
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Oxidative cyclization : Addition of periodic acid induces spirocyclization, forming the dione structure.
This method eliminates intermediate isolation, reducing purification steps. NMR characterization (DMSO-d6) confirms regioselectivity, with distinct signals at δ = 8.69 ppm (aromatic protons) and δ = 4.53 ppm (tetrahydrofuran methylene).
Mechanistic Insights
The reaction proceeds via Schiff base formation , followed by intramolecular nucleophilic attack of the tetrahydrofuran oxygen on the electrophilic carbonyl carbon. Density functional theory (DFT) calculations suggest that acetic acid stabilizes the transition state through hydrogen bonding, lowering the activation energy.
Superbase-Mediated Alkylation
Introducing the tetrahydrofuran-2-ylmethyl group via alkylation requires strong bases to deprotonate recalcitrant amines. A superbase system comprising tert-butoxide, diisopropylamine, and butyllithium facilitates efficient N-alkylation of isoindole-1,3-dione precursors.
Procedure :
Diastereoselectivity Control
Steric effects from substituents on the oxirane ring dictate diastereoselectivity. Bulky groups (e.g., tert-butyl) favor trans-addition, achieving >95% diastereomeric excess.
Characterization and Analytical Data
Spectroscopic Analysis
Solubility and Stability
The compound exhibits low water solubility (<1 mg/mL) but high solubility in dichloromethane and chloroform. Stability studies indicate no degradation under nitrogen at 25°C for 6 months.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Benzoic acid functionalization | 90 | 98 | Moderate |
| One-pot spirocyclization | 90 | 95 | High |
| Superbase alkylation | 95 | 99 | Low |
The one-pot method is preferred for industrial applications due to fewer purification steps, whereas superbases suit small-scale enantioselective synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functional group into other functional groups such as alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the dione functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as imines, amines, thioureas, and hydrazones. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
2-(tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that modulate cellular processes. Its derivatives can also interact with specific proteins or enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Properties
Key Observations:
- Solubility: The THF substituent’s ether group likely enhances aqueous solubility compared to benzyl derivatives but less than hydroxyethyl or pyridinylmethyl analogs.
- Thermal Stability: High melting points (>250°C) are common in naphthalimides due to their rigid aromatic cores .
Biological Activity
The compound 2-(tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule notable for its unique structural features, including a benzo[de]isoquinoline core and a tetrahydrofuran moiety. This structure potentially enhances its solubility and pharmacokinetic properties, making it an attractive candidate for various biological applications.
Research indicates that compounds related to This compound exhibit significant biological activities. A prominent mechanism involves the inhibition of tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme that repairs DNA damage caused by topoisomerase II (Top2) . Inhibition of TDP2 can sensitize cancer cells to Top2 poisons, enhancing the efficacy of chemotherapy agents like etoposide.
Structure-Activity Relationship (SAR)
A systematic study on the SAR of isoquinoline derivatives has revealed that modifications to the core structure can significantly impact biological potency. For instance, the presence of certain substituents at specific positions on the isoquinoline ring can enhance or diminish TDP2 inhibition . The following table summarizes some key findings related to structural modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-benzo[de]isoquinoline-1,3(2H)-dione | Lacks tetrahydrofuran; simpler structure | Antitumor properties |
| 2-(hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Hydroxyethyl substituent instead of tetrahydrofuran | Antimicrobial activity |
| 6-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | Methyl substitution; no tetrahydrofuran | Neuroprotective effects |
Case Studies
Several studies have explored the biological activities of compounds similar to This compound :
- Cancer Cell Sensitization : A study demonstrated that isoquinoline derivatives could sensitize cancer cells to chemotherapy by inhibiting TDP2. The most potent analog exhibited an IC50 value of 4.8 μM .
- Antimicrobial Activity : Another investigation focused on derivatives with hydroxyethyl substitutions, showing promising results against various bacterial strains .
- Neuroprotective Effects : Research on methyl-substituted isoquinolines indicated potential neuroprotective properties, suggesting a role in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions:
Condensation : Formation of the tetrahydrofuran-methyl intermediate via nucleophilic substitution or alkylation.
Cyclization : Construction of the benzo[de]isoquinoline-dione core using anhydrides or cyclodehydration .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .
- Yield Optimization : Adjust reaction time (12–24 hrs), temperature (80–140°C), and catalyst (e.g., p-toluenesulfonic acid) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm), methylene groups (δ 3.6–4.8 ppm), and carbonyls (δ 160–170 ppm). Include solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- FT-IR : Identify C=O stretches (~1680–1700 cm⁻¹) and O-H/N-H bonds (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational models predict the compound’s electronic properties and solvation effects?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps and charge distribution .
- Continuum Solvation Models (e.g., PCM) : Simulate solvent effects on UV-Vis spectra (e.g., λmax shifts in polar vs. nonpolar solvents) .
- Validation : Compare computed NMR chemical shifts with experimental data to refine parameters .
Q. How do structural modifications influence biological activity, and how can contradictory data across assays be resolved?
- Structure-Activity Relationship (SAR) :
- Benzothiazole vs. Naphthalimide Moieties : The tetrahydrofuran group enhances solubility but may reduce intercalation with DNA compared to planar analogs .
- Substituent Effects : Electron-withdrawing groups (e.g., -Br) improve anticancer activity but increase cytotoxicity .
- Resolving Contradictions :
- Assay Conditions : Control variables like cell lines (MCF7 vs. MDA-MB-231), incubation time (24–72 hrs), and compound stability in media .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate accurate IC50 values .
Q. What strategies mitigate low synthetic yields in scale-up reactions?
- Catalyst Screening : Test Pd(0)/Cu(I) for coupling steps or phase-transfer catalysts for heterogeneous reactions .
- Reaction Monitoring : Employ TLC or in-situ IR to identify intermediates and optimize reaction quenching .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., dimerization) and adjust stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
